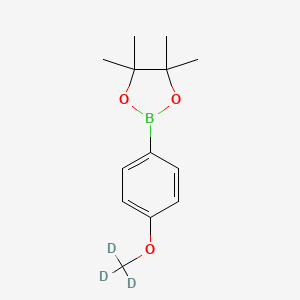

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13698622

Molecular Formula: C13H19BO3

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BO3 |

|---|---|

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3 |

| Standard InChI Key | VFIKPDSQDNROGM-VPYROQPTSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,3,2-dioxaborolane core stabilized by two geminal methyl groups at the 4- and 5-positions. The boron atom is bonded to a phenyl ring substituted with a trideuterated methoxy group (-OCD3) at the para position. This deuterium labeling distinguishes it from its non-deuterated analog, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and enhances its utility in isotopic tracing .

Table 1: Key Molecular Properties

Spectroscopic Characteristics

The deuterated methoxy group introduces distinct NMR spectral features. In H NMR, the -OCD3 group suppresses signals from the methyl protons, simplifying spectral interpretation in complex reaction mixtures. The B NMR chemical shift typically appears near 30 ppm, consistent with tetracoordinated boron in dioxaborolanes.

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Deuteration of 4-Methoxyphenylboronic Acid:

Reaction of 4-hydroxyphenylboronic acid with deuterated methanol (CD3OD) under acidic conditions yields 4-(methoxy-D3)phenylboronic acid. -

Esterification with Pinacol:

The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under reflux, forming the dioxaborolane ring .

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80–100°C (THF reflux) | |

| Catalyst | None (spontaneous cyclization) | |

| Yield | 70–85% |

Recent Methodological Advances

A palladium-catalyzed borylation strategy using sulfuryl fluoride (SO2F2) activation has emerged as an alternative route. This method involves:

-

Fluoride-Mediated Activation:

Phenols are converted to fluorosulfates using SO2F2, enhancing their electrophilicity . -

Cross-Coupling with Bis(pinacolato)diboron (B2Pin2):

The activated intermediate reacts with B2Pin2 in the presence of PdCl2/XPhos catalyst, yielding the boronic ester .

While this approach is primarily validated for non-deuterated substrates, its applicability to deuterated analogs like 2-(4-(methoxy-D3)phenyl)-dioxaborolane remains under investigation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s stability and reactivity make it a preferred partner in Suzuki-Miyaura reactions, enabling the construction of biaryl motifs. For example:

Deuteration at the methoxy group allows precise tracking of coupling efficiency via mass spectrometry or H NMR .

Isotopic Labeling Studies

In pharmacokinetic research, the deuterated methoxy group serves as a non-radioactive tracer. Metabolic pathways of drug candidates incorporating this moiety can be elucidated by monitoring deuterium retention in vivo.

Analytical and Mechanistic Insights

NMR Spectroscopy

The -OCD3 group eliminates H signals from the methoxy protons, reducing spectral overlap in H NMR. This is particularly advantageous in analyzing crude reaction mixtures or complex natural products.

Reaction Kinetics

Deuterium kinetic isotope effects (KIE) studies using this compound have revealed:

-

Primary KIE (): 2.5–3.0 for oxidative addition steps in Pd-catalyzed couplings.

-

Solvent Isotope Effects: Deuteration alters reaction rates in protic solvents like methanol-D4.

Recent Research Developments

Catalytic Borylation Techniques

The SO2F2-mediated method (Chen et al., 2023) offers a scalable alternative to traditional routes, though challenges persist in adapting it to deuterated substrates .

Material Science Applications

Preliminary studies suggest utility in synthesizing deuterated liquid crystals for optoelectronic devices, leveraging the compound’s aromatic and isotopic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume